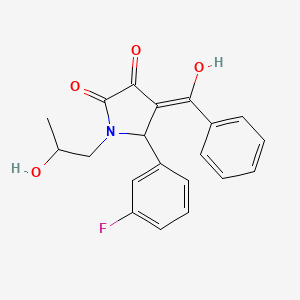

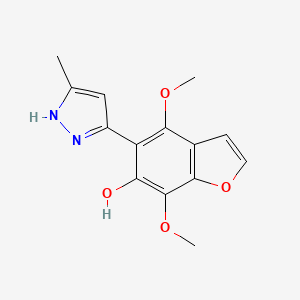

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

- Glycosylation Enhancements : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been identified as a potent, metal-free method to activate thioglycosides for the formation of glycosyl triflates, which are key intermediates in glycoside synthesis. This approach demonstrates the utility of similar chemical structures in facilitating complex synthetic pathways (Crich & Smith, 2001).

- Fluorine's Role in Stereoselectivity : A study on the synthesis of fluorinated analogs of S-phenyl thiorhamnopyranoside used as donors in glycosylation reactions highlighted how the presence of fluorine atoms affects glycosylation stereoselectivity, providing insights into the influence of electron-withdrawing groups on chemical reactions (Crich & Vinogradova, 2007).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Research has shown that sulfonamides incorporating various moieties, including piperidinyl, demonstrate significant inhibition against human carbonic anhydrase isozymes, crucial for developing therapeutic agents targeting conditions such as glaucoma and edema. These studies highlight the potential of structurally related compounds in medicinal chemistry (Alafeefy et al., 2015).

- Phospholipase A2 Inhibition : Analogous compounds have been evaluated for their ability to inhibit membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. This research indicates the potential of these compounds in developing treatments for conditions like myocardial infarction (Oinuma et al., 1991).

Advanced Material and Chemical Engineering Applications

- Corrosion Inhibition : Piperidine derivatives have been studied for their efficacy in inhibiting the corrosion of iron, demonstrating the broader industrial applications of these compounds in materials science (Kaya et al., 2016).

Properties

IUPAC Name |

2,6-difluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O4S/c18-14-2-1-3-15(19)16(14)26(23,24)20-10-12-4-7-21(8-5-12)17(22)13-6-9-25-11-13/h1-3,6,9,11-12,20H,4-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVQTUXJIXQMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)

![3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)

![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)